molecular formula C20H20N2O3 B2511547 N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide CAS No. 1251546-06-1

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide

Cat. No.: B2511547
CAS No.: 1251546-06-1
M. Wt: 336.391
InChI Key: FZBVWFDSUWMYSS-UHFFFAOYSA-N
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Description

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide is a synthetic organic compound provided for research and development purposes. This compound features a quinoline core, a privileged scaffold in medicinal chemistry, linked to a phenylacetamide group via an ethoxy bridge. The molecular framework incorporates key functional groups commonly associated with bioactive molecules, suggesting significant potential for pharmacological investigation . Quinoline derivatives are extensively studied for their diverse biological activities. Recent scientific literature highlights that hybrid and chimeric azine derivatives, particularly those containing quinoline skeletons, demonstrate potent and broad-spectrum antifungal properties, often showing enhanced activity compared to other heterocyclic classes . Furthermore, similar acetamide-containing structures are actively researched for their anti-inflammatory, antimicrobial, and anticancer properties . The structural motifs present in this compound—specifically the quinoline and acetamide groups—are also found in established kinase inhibitors, indicating potential application in oncology research for targeting specific signaling pathways . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to explore the full spectrum of this compound's potential in their specific experimental models.

Properties

IUPAC Name

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-25-19-11-10-15-7-5-9-17(20(15)22-19)21-18(23)13-14-6-4-8-16(12-14)24-2/h4-12H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBVWFDSUWMYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2NC(=O)CC3=CC(=CC=C3)OC)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of 2-ethoxyquinoline, which is then reacted with 3-methoxyphenylacetic acid. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Alkyl-substituted quinoline derivatives.

Scientific Research Applications

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The pathways involved often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Key Features :

  • Ethoxy group : Enhances lipophilicity and may influence metabolic stability.
  • 3-Methoxyphenyl acetamide : Introduces hydrogen-bonding capabilities and steric bulk.

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Features Reference
N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide Quinoline 2-ethoxy, 8-(3-methoxyphenyl)acetamide 362.4 High lipophilicity; CAS 1251546-06-1
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-CF₃, 2-(3-methoxyphenyl)acetamide 366.3 Electron-withdrawing CF₃; 26% yield
N-(3-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide Quinoline 2-morpholino, 8-oxyacetamide linker 393.4 Morpholino enhances solubility
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide Quinoline 5,7-dibromo, 8-oxyacetamide ~500 (estimated) Bromine increases steric hindrance
N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives Quinoxaline 2,3-diphenyl, 6-acetamide Varies Extended π-system for binding interactions

Core Heterocycle Modifications

  • Benzothiazole Derivatives (e.g., ): Replacing quinoline with benzothiazole reduces aromaticity but introduces sulfur, which may enhance metabolic stability .
  • Quinoxaline Derivatives (): Quinoxaline’s two nitrogen atoms increase polarity compared to quinoline, affecting solubility and binding affinity. Substitutions like diphenyl groups (e.g., 4a in ) introduce steric bulk, possibly limiting membrane permeability.

Substituent Effects

  • Ethoxy vs. Trifluoromethyl :
    • The ethoxy group in the target compound is less electron-withdrawing than the trifluoromethyl group in benzothiazole derivatives (), which may alter electronic interactions with biological targets.

Biological Activity

N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with 2-ethoxyquinoline, which is reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature. This method allows for the formation of the desired amide bond effectively.

Chemical Structure

The molecular formula for this compound is C17H18N2O2C_{17}H_{18}N_{2}O_{2}, with a molar mass of approximately 290.34 g/mol. The structure features a quinoline ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Mechanistic studies indicate that it may inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. For example, it has been shown to affect pathways related to the regulation of cell cycle and apoptosis, making it a candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, impacting various signal transduction pathways. The quinoline moiety is particularly noted for its ability to intercalate DNA, which could lead to disruption of cellular processes critical for cancer cell survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-ethoxyquinolin-8-yl)-2-phenylacetamideLacks methoxy groupLower antimicrobial activity
N-(2-methoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamideContains methoxy on quinolineEnhanced anticancer properties
N-(2-ethoxyquinolin-8-yl)-2-(4-methoxyphenyl)acetamideDifferent methoxy positionVariability in reactivity

This table highlights how slight modifications in structure can lead to significant differences in biological activity.

Case Studies

  • Anticancer Study : In a recent study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cell lines.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound showed significant inhibition zones in agar diffusion tests, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-(2-ethoxyquinolin-8-yl)-2-(3-methoxyphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including amide bond formation and functional group modifications. For example, coupling 2-(3-methoxyphenyl)acetic acid with a substituted quinoline amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) is a common approach. Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and purification via column chromatography are critical for yield optimization .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to verify substituent positions and connectivity, particularly for the ethoxyquinoline and methoxyphenyl moieties .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving ambiguities in stereochemistry and intermolecular interactions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (e.g., MTT assays on cancer cell lines). Dose-response curves and IC50_{50} calculations provide baseline efficacy data. Parallel controls (e.g., known inhibitors) are critical for validating experimental setups .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) models electron density distributions, predicting reactive sites (e.g., the acetamide linker or quinoline ring). The Colle-Salvetti correlation-energy formula, implemented in software like Gaussian, calculates HOMO-LUMO gaps and electrostatic potential maps, guiding derivatization strategies . Molecular dynamics simulations further assess stability in biological matrices .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Orthogonal assays : Cross-validate results using disparate methods (e.g., SPR for binding affinity vs. functional cellular assays).
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., N-(3-methoxyphenyl)acetamide derivatives) to identify trends .
  • Proteomic profiling : Uncover off-target interactions that may explain variability .

Q. How are crystal packing and intermolecular interactions analyzed to inform formulation studies?

Software suites like WinGX and ORTEP visualize crystal packing motifs, hydrogen bonds, and π-π stacking. For example, the ethoxy group’s orientation in the quinoline ring may influence solubility or stability, which can be optimized via co-crystallization with excipients .

Q. What methodologies are employed to study metabolic stability and degradation pathways?

  • LC-MS/MS : Tracks metabolite formation in liver microsome assays.
  • Isotopic labeling : Identifies cleavage sites (e.g., acetamide bond hydrolysis).
  • Kinetic isotope effects (KIE) : Quantifies enzymatic vs. non-enzymatic degradation .

Methodological Challenges and Solutions

Q. How can researchers optimize synthetic yields when scaling up multi-step reactions?

  • Flow chemistry : Reduces side reactions in exothermic steps (e.g., amide coupling).
  • DoE (Design of Experiments) : Statistically models variables like catalyst loading or solvent polarity .
  • In-line analytics : Raman spectroscopy monitors reaction progress in real time .

Q. What criteria guide the selection of analytical techniques for characterizing trace impurities?

  • HPLC-DAD/ELSD : Detects non-UV-active impurities.
  • NMR relaxation experiments : Differentiates conformational isomers.
  • Theoretical plates calculation : Ensures chromatographic resolution during method development .

Q. How are structure-activity relationships (SARs) systematically explored for this compound?

  • Fragment-based design : Modifies substituents (e.g., replacing ethoxy with methoxy) to evaluate steric/electronic effects.
  • Free-Wilson analysis : Quantifies contributions of individual groups to bioactivity.
  • Cryo-EM or X-ray co-crystallization : Maps binding modes with target proteins .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in crystallographic data collection and refinement?

  • Twinned data handling : SHELXL’s TWIN/BASF commands correct for crystal twinning.
  • Rigorous R-factor thresholds : Accept only models with Rint<5%R_{\text{int}} < 5\% and RfreeR_{\text{free}}-RworkR_{\text{work}} gaps < 5% .

Q. How are conflicting bioactivity results between in vitro and in vivo models addressed?

  • Pharmacokinetic profiling : Measures bioavailability and tissue penetration.
  • Protease stability assays : Identifies rapid degradation in serum.
  • Transcriptomic analysis : Correlates target engagement with phenotypic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.